molecular formula C11H22ClNO B1456320 Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride CAS No. 1211505-35-9

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1456320
CAS No.: 1211505-35-9
M. Wt: 219.75 g/mol
InChI Key: VAGMWAYUZGAXBX-UHFFFAOYSA-N
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Description

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C11H22ClNO. It is known for its unique structure, which includes a cyclobutylmethyl group and a piperidinylmethyl ether group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride typically involves the following steps:

    Formation of Cyclobutylmethyl Chloride: Cyclobutanol is reacted with thionyl chloride to form cyclobutylmethyl chloride.

    Preparation of Piperidinylmethyl Ether: Piperidine is reacted with formaldehyde to form piperidinylmethyl ether.

    Etherification Reaction: Cyclobutylmethyl chloride is reacted with piperidinylmethyl ether in the presence of a base such as sodium hydride to form Cyclobutylmethyl 3-piperidinylmethyl ether.

    Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.

    Hydrolysis: The ether bond can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and piperidine derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride can be compared with similar compounds such as:

    Cyclobutylmethyl 3-piperidinylmethyl ether: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.

    Cyclobutylmethyl 3-piperidinylmethyl ether acetate: Contains an acetate group instead of a hydrochloride, leading to different chemical properties and applications.

    Cyclobutylmethyl 3-piperidinylmethyl ether sulfate: Contains a sulfate group, which may influence its biological activity and solubility.

Biological Activity

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C11H22ClNOC_{11}H_{22}ClNO that has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Cyclobutylmethyl Chloride : Cyclobutanol is reacted with thionyl chloride.
  • Preparation of Piperidinylmethyl Ether : Piperidine is reacted with formaldehyde.
  • Etherification Reaction : The cyclobutylmethyl chloride reacts with piperidinylmethyl ether in the presence of a base like sodium hydride.
  • Formation of Hydrochloride Salt : The final product is treated with hydrochloric acid to form the hydrochloride salt.

These steps are crucial for obtaining the compound in a form suitable for biological studies.

This compound interacts with specific molecular targets, potentially modulating receptor activity or enzyme function. This interaction can lead to various biological effects, although detailed pathways remain to be fully elucidated. The compound's unique structure allows it to engage in diverse chemical reactions, including oxidation, reduction, and hydrolysis, which may further influence its biological activity.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Pharmacological Properties : Initial studies suggest potential therapeutic effects, particularly in relation to neurological and inflammatory responses. Its ability to interact with specific receptors could make it a candidate for further pharmacological evaluation .
  • Cellular Interactions : The compound may influence cell proliferation and migration, akin to other related compounds that act on lysophosphatidic acid (LPA) receptors. These receptors are known to play critical roles in wound healing and tissue regeneration .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • A study highlighted the role of LPA in promoting cellular tension and fibronectin binding, which are crucial for effective wound repair. This suggests that compounds interacting with LPA pathways may have therapeutic potential in fibrosis and other tissue repair scenarios .
  • Another research piece examined cyclobutyl derivatives and their interactions with various biological systems, showing promising results in modulating cellular responses associated with inflammation and cancer progression .

Comparative Analysis

To better understand this compound's potential, it can be compared with similar compounds:

Compound NameKey FeaturesBiological Activity
Cyclobutylmethyl 3-piperidinylmethyl etherBase structure similar to target compoundPotential receptor interaction
Cyclobutylmethyl 3-piperidinylmethyl ether acetateContains acetate group; affects solubilityDifferent pharmacological profile
Cyclobutyl carboxylic acidsAntagonists against LPA receptorsSignificant role in fibrosis treatment

This table illustrates how variations in chemical structure can lead to different biological activities and therapeutic potentials.

Properties

IUPAC Name

3-(cyclobutylmethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-3-10(4-1)8-13-9-11-5-2-6-12-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGMWAYUZGAXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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